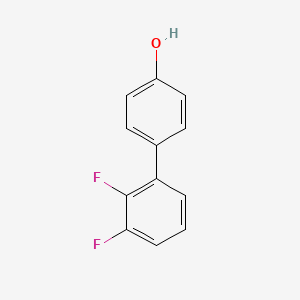
4-(2,3-Difluorophenyl)phenol
Übersicht
Beschreibung
4-(2,3-Difluorophenyl)phenol is a synthetic organic compound with the CAS Number: 202464-01-5 . It has a molecular weight of 206.19 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Bromophenol and 2,3-Difluorophenylboronic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 2’,3’-difluoro [1,1’-biphenyl]-4-ol . The InChI Code is 1S/C12H8F2O/c13-11-3-1-2-10 (12 (11)14)8-4-6-9 (15)7-5-8/h1-7,15H . The molecule contains a total of 24 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .
Physical and Chemical Properties Analysis
It is typically stored at temperatures between 2-8°C . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Activated carbon fibers (ACFs) have been studied for the adsorption of various phenolic compounds from aqueous solutions, showing that the adsorption capacities depend on the molecular structure and interactions, such as π–π interactions and hydrophobic interactions. This suggests potential applications of 4-(2,3-Difluorophenyl)phenol in water treatment technologies, particularly in the adsorption processes aimed at removing hazardous substances from water (Liu et al., 2010).
Photocatalytic Degradation
Research on photocatalytic degradation of phenolic compounds under visible light using TiO2 has demonstrated the potential of utilizing such processes for the degradation of contaminants like this compound in wastewater treatment. This approach could be particularly relevant for compounds that are resistant to conventional treatment methods, showing the role of surface complexation in enhancing photocatalytic activity (Kim & Choi, 2005).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on phenolic compounds provide insights into their molecular structures and potential biochemical interactions. For this compound, such computational analyses could reveal its reactivity, binding affinity to biological receptors, and its potential applications in drug discovery and development (Viji et al., 2020).
Advanced Oxidation Processes (AOPs)
Research on the oxidation of phenol and its derivatives using advanced oxidation processes (AOPs) highlights the effectiveness of these methods in degrading phenolic pollutants in water. This suggests the utility of AOPs in treating water contaminated with this compound, potentially achieving significant degradation and detoxification (Gimeno et al., 2005).
Safety and Hazards
The safety information for 4-(2,3-Difluorophenyl)phenol indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s worth noting that phenolic compounds, which include 4-(2,3-difluorophenyl)phenol, are known to interact with a wide range of biological targets . They are active against a variety of microorganisms and have been used as antiseptics and disinfectants .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also chelate metals and affect cell signaling pathways and gene expression .
Biochemical Pathways
These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
The bioavailability of phenolic compounds is known to be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known to have a wide range of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression .
Action Environment
The action of this compound, like other phenolic compounds, can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the individual’s metabolic capacity . .
Eigenschaften
IUPAC Name |
4-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNQXCRUPFDZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596491 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-01-5 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

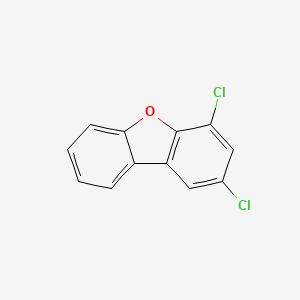
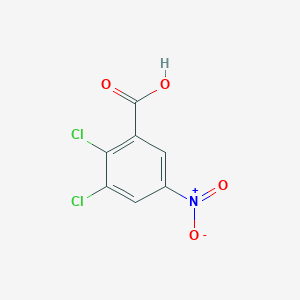
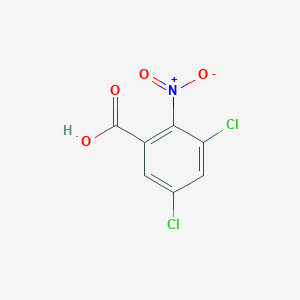
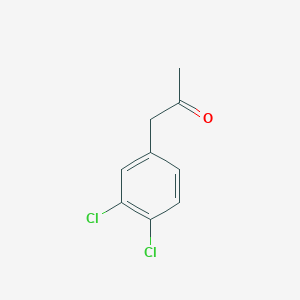



![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)
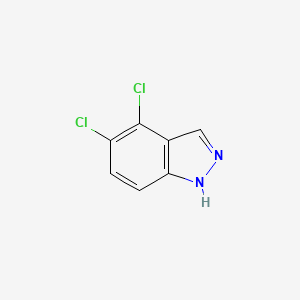
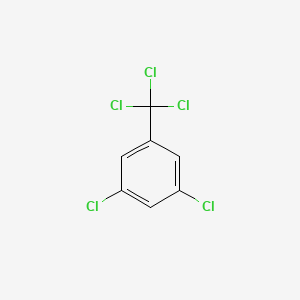

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)
